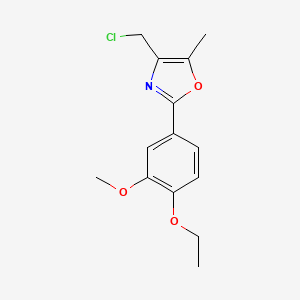

4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-4-18-12-6-5-10(7-13(12)17-3)14-16-11(8-15)9(2)19-14/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQCDRITRUOSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound known for its diverse biological activities. This compound, characterized by its unique functional groups, has been the subject of various studies exploring its potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole is , with a molecular weight of approximately 270.72 g/mol. The structure includes a chloromethyl group, an ethoxy group, and a methoxy group attached to a phenyl ring, along with a methyl substituent on the oxazole ring. This arrangement contributes to its reactivity and biological profile.

Biological Activities

Research indicates that oxazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that compounds with oxazole moieties can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole have demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to exhibit effectiveness against various bacterial strains .

Synthesis Methods

Several synthetic routes have been documented for the preparation of oxazole derivatives, including:

- Condensation Reactions : Utilizing aldehydes and amines in the presence of acid catalysts.

- Cyclization Reactions : Involving the reaction of α-halo ketones with amidines or guanidines.

These methods can be tailored to enhance yields and purity based on specific substituents on the oxazole ring.

Comparative Analysis

A comparison of 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole with other related compounds reveals its unique biological profile. The table below summarizes key differences:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methyl-4-(3',4'-dimethoxyphenyl)-5-bromooxazole | Contains bromine instead of chlorine | Higher antiproliferative activity | Bromine enhances reactivity |

| 4-(Methoxyphenyl)-2-(4-chlorophenyl)-5-methyloxazole | Lacks ethoxy group | Moderate activity against cancer cells | Ethoxy group may enhance solubility |

| 2-Ethyl-4-(4-methoxyphenyl)-5-methyloxazole | Ethyl instead of chloromethyl | Antimicrobial properties | Different alkyl substitution affects activity |

This comparative analysis highlights how the chloromethyl group combined with specific ethoxy and methoxy substitutions may enhance its pharmacological profile compared to analogs.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanism of action for oxazole derivatives. For example:

- Cytotoxicity Studies : A detailed investigation into the cytotoxic effects on MCF-7 and U-937 cell lines revealed IC₅₀ values in the micromolar range, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

- Apoptosis Induction : Flow cytometry assays demonstrated that these compounds can induce apoptosis in treated cells, suggesting a potential pathway for therapeutic application in cancer treatment .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of oxazole compounds exhibit a variety of biological activities. The applications of 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole include:

-

Anticancer Agents :

- Numerous studies have highlighted the potential of oxazole derivatives as anticancer agents. For instance, certain derivatives have been shown to induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

- The structural modifications of oxazoles can enhance their potency. For example, compounds with electron-withdrawing groups at specific positions on the aromatic ring have demonstrated improved antiproliferative activity .

-

Antimicrobial Properties :

- Some derivatives have shown significant antimicrobial activity. The presence of specific substituents can enhance the efficacy against bacterial strains.

-

Pharmaceutical Applications :

- The compound's unique structure allows for exploration in drug discovery, particularly for developing new therapeutic agents targeting various diseases.

Case Studies

Several studies have documented the synthesis and evaluation of 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole derivatives:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their substituent variations:

Key Observations :

- Aryl Substitutions : The target compound’s 4-ethoxy-3-methoxyphenyl group introduces steric bulk and electron-donating effects compared to halogenated aryl groups (e.g., 4-chlorophenyl in ). This may enhance solubility or binding affinity in biological systems .

- Chloromethyl Group : Present in all analogs, this group enables nucleophilic substitution reactions, making these compounds versatile intermediates .

Physicochemical Properties

- Crystallography : Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit similar molecular conformations but differ in crystal packing due to halogen (Cl vs. Br) substituents. The target compound’s ethoxy and methoxy groups may further alter intermolecular interactions (e.g., hydrogen bonding) .

- Solubility : Methoxy and ethoxy groups likely improve solubility in polar solvents compared to halogenated analogs .

Preparation Methods

Cyclocondensation of Functionalized Benzamide Derivatives

- Step 1 : React 4-ethoxy-3-methoxybenzamide with 1,3-dichloroacetone in xylene under reflux (48 h) with a Dean-Stark trap for water removal.

- Step 2 : Triturate the residue with isopropanol/water (1:1) to isolate the crude product.

- Purification : Recrystallization yields the target compound (95% purity).

| Parameter | Value |

|---|---|

| Solvent | Xylene |

| Temperature | Reflux (~140°C) |

| Reaction Time | 48 h |

| Catalyst | None required |

Advantages : High yield, minimal byproducts.

Limitations : Requires prolonged heating and specialized equipment for water removal.

Microwave-Assisted Oxazole Formation

- Step 1 : Condense 4-ethoxy-3-methoxybenzaldehyde with acetamide under microwave irradiation (150°C, 2 h).

- Step 2 : Chemoselective bromination at the 5-position using N-bromosuccinimide in CHCl₃.

- Step 3 : Introduce the chloromethyl group via nucleophilic substitution with phosphoryl chloride (POCl₃) in acetonitrile.

| Parameter | Value |

|---|---|

| Microwave Power | 300 W |

| Bromination Time | 4 h |

| Chlorination Agent | POCl₃ (2 eq) |

Advantages : 60–70% overall yield, reduced reaction time (6–8 h total).

Limitations : Requires specialized microwave reactors and precise stoichiometric control.

Flow Microreactor Synthesis for Scalability

- Step 1 : Continuous flow reaction of 4-ethoxy-3-methoxyphenylglyoxal with methylamine in ethanol at 80°C.

- Step 2 : In-line chlorination using Cl₂ gas in a packed-bed reactor.

| Parameter | Value |

|---|---|

| Flow Rate | 0.5 mL/min |

| Residence Time | 15 min |

| Temperature | 80°C |

Advantages : 85% conversion rate, suitable for industrial-scale production.

Limitations : High initial setup costs and safety concerns with Cl₂ handling.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost |

|---|---|---|---|---|

| Cyclocondensation | 95 | 48 h | Moderate | Low |

| Microwave | 70 | 8 h | Low | Medium |

| Flow Reactor | 85 | 15 min | High | High |

- The cyclocondensation method is optimal for small-scale synthesis due to simplicity and high yield.

- Flow reactors excel in scalability but require significant infrastructure.

- Microwave-assisted synthesis balances speed and yield for intermediate applications.

Troubleshooting Common Issues

- Low Yield in Chloromethylation : Ensure stoichiometric excess of POCl₃ (≥2 eq) and anhydrous conditions.

- Byproduct Formation : Use gradient chromatography (hexane/ethyl acetate) to separate regioisomers.

- Oxazole Ring Instability : Maintain pH >7 during workup to prevent acid-catalyzed decomposition.

Q & A

Q. What are the established synthetic routes for 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving oxazole ring formation and functionalization. A plausible route includes:

Oxime formation : React 4-ethoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to generate the corresponding oxime .

Chlorination : Treat the oxime with chlorine gas or a chlorinating agent (e.g., PCl₅) to yield an intermediate chloride .

Cyclization : Combine the chlorinated intermediate with ethyl acetoacetate or a methyl-substituted acetylene under thermal or catalytic conditions to form the oxazole core .

Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reagents to improve yield. Reaction progress should be monitored via TLC or HPLC.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction provides unambiguous confirmation of the oxazole ring, substituent positions, and stereochemistry. For example, similar oxazole derivatives were resolved using Mo-Kα radiation (λ = 0.71073 Å) and refined with SHELXL .

- NMR spectroscopy : Key signals include:

- ¹H NMR : A singlet at δ 2.3–2.5 ppm for the 5-methyl group, aromatic protons (δ 6.8–7.2 ppm), and methoxy/ethoxy signals (δ 3.7–4.2 ppm).

- ¹³C NMR : The oxazole carbons appear at δ 150–160 ppm, with the chloromethyl carbon at δ 40–45 ppm .

Discrepancies between experimental and theoretical spectra may require DFT calculations or additional 2D NMR (e.g., HSQC, HMBC) for resolution.

Advanced Research Questions

Q. What is the electronic influence of the 4-ethoxy-3-methoxyphenyl substituent on the reactivity of the oxazole core?

- Methodological Answer : The electron-donating methoxy and ethoxy groups increase electron density in the phenyl ring, which can be quantified via Hammett substituent constants (σ values: -0.27 for -OCH₃, -0.24 for -OCH₂CH₃). This affects:

- Electrophilic substitution : Para/ortho-directing effects enhance reactivity at the oxazole's 2-position.

- Nucleophilic attack : Reduced susceptibility due to resonance stabilization.

Experimental validation involves comparing reaction rates with analogs lacking substituents (e.g., unsubstituted phenyl-oxazoles) using kinetic studies or computational modeling (e.g., Fukui indices) .

Q. How do steric effects from the chloromethyl group impact intermolecular interactions in solid-state or solution-phase studies?

- Methodological Answer : The chloromethyl group introduces steric hindrance, which can be analyzed via:

- X-ray crystallography : Measure bond angles and intermolecular distances to identify packing patterns (e.g., π-π stacking vs. halogen bonding) .

- Dynamic light scattering (DLS) : Assess aggregation behavior in solution under varying concentrations.

- DFT calculations : Compare optimized geometries of the chloromethyl derivative with non-chlorinated analogs to quantify steric energy differences (e.g., using Conformer Rotamer Ensemble Sampling Tool, CREST).

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Address this by:

Metabolic profiling : Use LC-MS to identify degradation products in plasma or liver microsomes.

Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing chloromethyl with CF₃) to isolate bioactive moieties .

Dose-response calibration : Perform in vivo studies with controlled delivery systems (e.g., osmotic pumps) to maintain steady compound levels.

Data Analysis and Validation

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during characterization?

- Methodological Answer :

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening.

- Cross-validation : Compare with high-resolution mass spectrometry (HRMS) and IR data (e.g., C-Cl stretch at ~600 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.